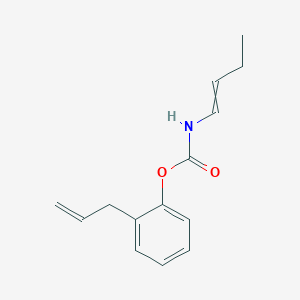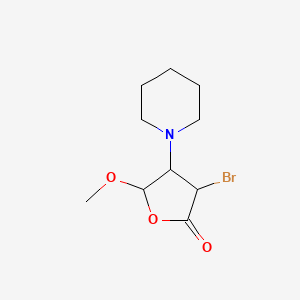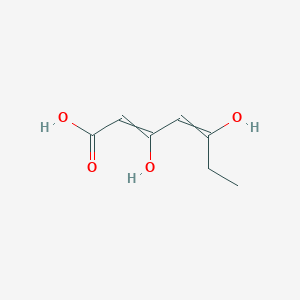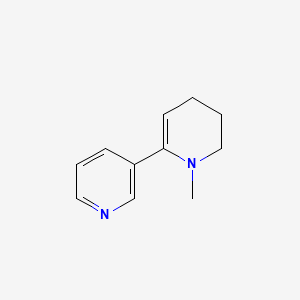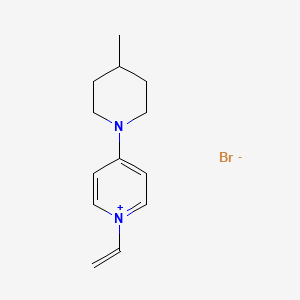
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide is a chemical compound known for its unique structure and properties. It belongs to the class of pyridinium salts, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide typically involves the reaction of 4-methylpiperidine with 4-vinylpyridine in the presence of a brominating agent. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Common solvents like acetonitrile or dichloromethane.
Catalyst: Sometimes a catalyst is used to enhance the reaction rate.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using molecular oxygen or other oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Molecular oxygen, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane.
Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide can be compared with other similar compounds such as:
4-(4-Methylpiperidin-1-yl)aniline: Similar structure but different functional groups.
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Similar piperidine ring but different substituents.
2-(1-methylpiperidin-4-yl)ethan-1-ol: Similar piperidine ring but different side chains.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
89932-35-4 |
|---|---|
Formule moléculaire |
C13H19BrN2 |
Poids moléculaire |
283.21 g/mol |
Nom IUPAC |
1-ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H19N2.BrH/c1-3-14-8-6-13(7-9-14)15-10-4-12(2)5-11-15;/h3,6-9,12H,1,4-5,10-11H2,2H3;1H/q+1;/p-1 |
Clé InChI |
WPOAUJRMSHGNFB-UHFFFAOYSA-M |
SMILES canonique |
CC1CCN(CC1)C2=CC=[N+](C=C2)C=C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
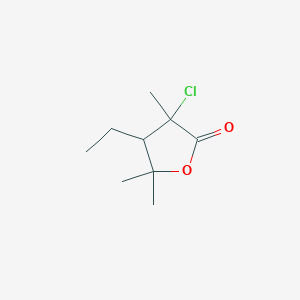
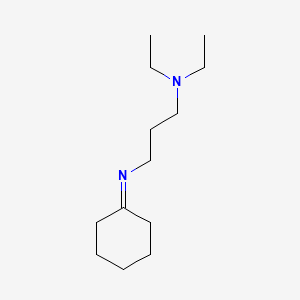

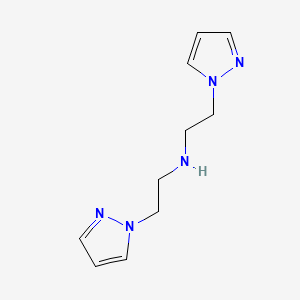
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)
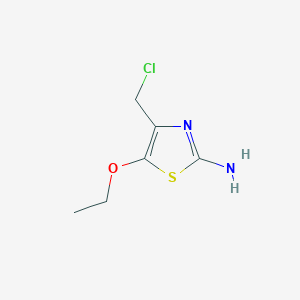
![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
